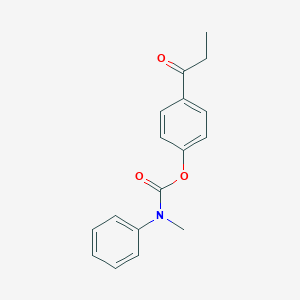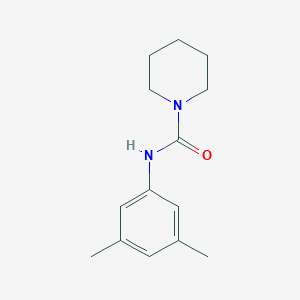
N-(3,5-二甲基苯基)哌啶-1-甲酰胺
描述
N-(3,5-dimethylphenyl)piperidine-1-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a piperidine ring attached to a carboxamide group, with a 3,5-dimethylphenyl substituent. Its structural features make it a valuable subject for research in medicinal chemistry, pharmacology, and organic synthesis.
科学研究应用
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
Target of Action
The primary target of N-(3,5-dimethylphenyl)piperidine-1-carboxamide is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that plays a crucial role in the regulation of brain chemistry and has been implicated in conditions such as schizophrenia .
Mode of Action
N-(3,5-dimethylphenyl)piperidine-1-carboxamide acts as an agonist at the TAAR1 receptor . This means it binds to the receptor and activates it, triggering a series of biochemical reactions.
Pharmacokinetics
It’s known that the compound has a significant in vivo efficacy, as evidenced by its ability to reduce hyperlocomotion in dopamine transporter knockout (dat-ko) rats .
Result of Action
The activation of TAAR1 by N-(3,5-dimethylphenyl)piperidine-1-carboxamide leads to a statistically significant and dose-dependent reduction in hyperlocomotion in DAT-KO rats . This suggests that the compound could have potential therapeutic applications in conditions characterized by increased dopaminergic function, such as schizophrenia .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)piperidine-1-carboxamide typically involves the reaction of 3,5-dimethylphenylamine with piperidine-1-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under mild to moderate temperatures.
Industrial Production Methods
In an industrial setting, the production of N-(3,5-dimethylphenyl)piperidine-1-carboxamide may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the need for intermediate purification steps.
化学反应分析
Types of Reactions
N-(3,5-dimethylphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic ring or the piperidine ring.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
相似化合物的比较
Similar Compounds
N-(2,6-dimethylphenyl)piperidine-1-carboxamide: Similar structure but with different positional isomers of the methyl groups.
N-(4-methylphenyl)piperidine-1-carboxamide: Contains a single methyl group on the aromatic ring.
Uniqueness
N-(3,5-dimethylphenyl)piperidine-1-carboxamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, setting it apart from other similar compounds.
属性
IUPAC Name |
N-(3,5-dimethylphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-8-12(2)10-13(9-11)15-14(17)16-6-4-3-5-7-16/h8-10H,3-7H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFSLILZBZAPQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-(3,5-dimethylphenyl)piperidine-1-carboxamide interact with its target and what are the downstream effects?
A1: N-(3,5-dimethylphenyl)piperidine-1-carboxamide, specifically the hydrochloride salt referred to as AP163 in the research, acts as an agonist of the Trace Amine-Associated Receptor 1 (TAAR1) []. While the exact mechanisms are still being investigated, TAAR1 activation has been linked to the modulation of dopaminergic activity in the brain []. In the context of psychotic disorders, which are often characterized by increased dopaminergic function, AP163's agonistic activity on TAAR1 could potentially help regulate dopamine levels, leading to a reduction in symptoms. This is supported by the study's findings where AP163 demonstrated a dose-dependent reduction in hyperlocomotion in a rat model of dopamine-dependent hyperactivity [].
Q2: What is known about the Structure-Activity Relationship (SAR) of N-(3,5-dimethylphenyl)piperidine-1-carboxamide and how do structural modifications impact its activity?
A2: The research highlights that the 4-(2-aminoethyl)piperidine core of N-(3,5-dimethylphenyl)piperidine-1-carboxamide is crucial for its TAAR1 agonistic activity []. While the specific SAR details weren't extensively discussed in this paper, the researchers mention developing structure-activity relationship generalizations based on synthesized analogs []. These generalizations, supported by molecular modeling with the TAAR1 crystal structure, suggest that modifications to this core structure could significantly impact the compound's binding affinity and functional activity at the TAAR1 receptor [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[2-(4-morpholinyl)-2-thioxoethyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B497003.png)
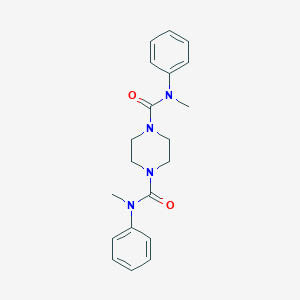
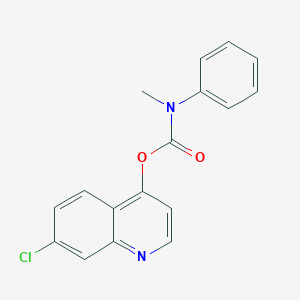
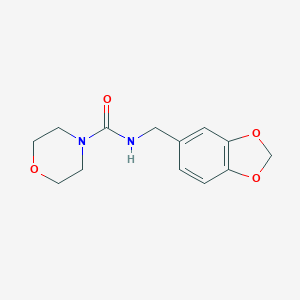
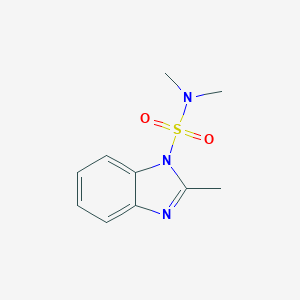
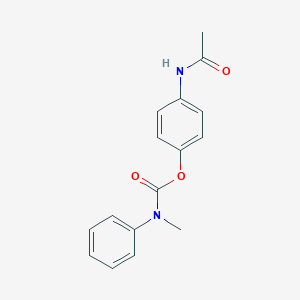
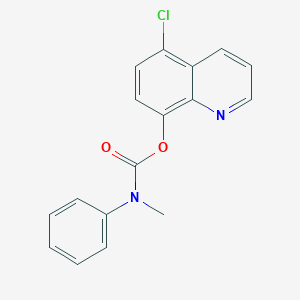
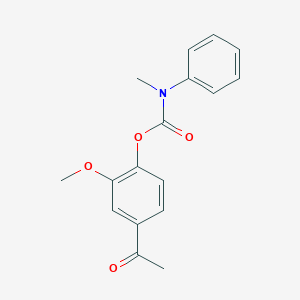
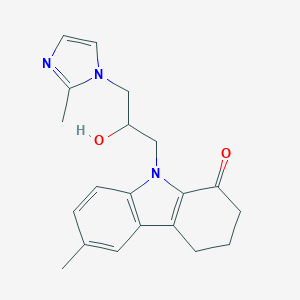
![9-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B497022.png)
![9-[3-(4-acetyl-3,5-dimethyl-1-pyrazolyl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one](/img/structure/B497023.png)
![9-[3-(1H-benzotriazol-1-yl)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B497024.png)
![1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol](/img/structure/B497025.png)
